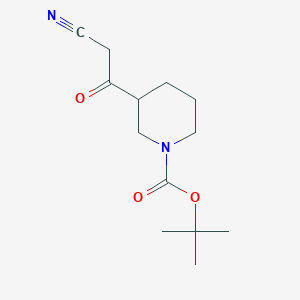
3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The asymmetric synthesis of related piperidine derivatives involves several key steps, starting from readily available amino acids like L-aspartic acid or N-Cbz-beta-alanine. These processes utilize a variety of chemical reactions to establish the piperidine framework with the desired stereochemistry. For example, enantiomerically pure derivatives have been synthesized through procedures involving tribenzylation, alkylation, hydroboration, ozonolysis, and reductive amination, achieving overall yields up to 38% (Xue et al., 2002).
Molecular Structure Analysis
The molecular structure of similar tert-butyl piperidine carboxylates has been characterized using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. These studies reveal detailed insights into the compound's stereochemistry, molecular conformations, and crystal packing, providing a basis for understanding its chemical behavior and reactivity (Moriguchi et al., 2014).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
Ethyl cyanoacetate is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .
Methods of Application
The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Results or Outcomes
The method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
2. Ritter Reaction and Esterification with Isobutyl Alcohol
Summary of the Application
When isobutyl alcohol is reacted with 2-cyanoacetic acid it gave interesting isobuty ester and tert-butyl amino Ritter product in moderate yield .
Methods of Application
2-Cyano acetic acid (80 mmol) & Isobutanol (360 mmol) was added to a 1Lt, 4 necked flask carrying mechanical stirrer, addition flask and condenser. Concentrated sulfuric acid (98%, 94 mmol) was charged to addition flask and added dropwise at room temperature. The temperature of the reaction mixture was maintained between 80-85°C for 16–18 hours .
Results or Outcomes
The reaction yielded an interesting isobuty ester and tert-butyl amino Ritter product in moderate yield .
3. Synthesis of Azetidine Derivatives
Summary of the Application
“3-(2-Cyano-acetyl)-azetidine-1-carboxylic acid tert-butyl ester” is a building block used in the synthesis of azetidine derivatives .
Methods of Application
The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Generally, this compound would be used in a reaction with other reagents under specific conditions to form the desired azetidine derivative .
Results or Outcomes
The results or outcomes would depend on the specific synthesis pathway and the desired azetidine derivative. In general, the use of this building block can enable the synthesis of a wide range of azetidine derivatives .
4. Herbicide Production
Summary of the Application
3-amino-2-cyano-acrylic acid esters, which are related to the compound you mentioned, are used in the production of herbicides .
Methods of Application
The specific methods of application or experimental procedures would depend on the specific herbicide being produced. Generally, these compounds would be synthesized and then applied to plants to control unwanted vegetation .
Results or Outcomes
The results or outcomes would depend on the specific herbicide and its intended use. In general, these compounds can effectively control unwanted vegetation when used properly .
5. Synthesis of Bioactive Natural Products
Summary of the Application
Ethyl cyanoacetate is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . These tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Methods of Application
The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Results or Outcomes
The method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
6. Production of 2-Cyanoacetic Acid Anhydride
Summary of the Application
2-Cyanoacetic acid is used in the production of 2-cyanoacetic acid anhydride .
Methods of Application
The production process involves preparing a reaction mixture containing 2-cyanoacetic acid and at least one C4-20 carboxylic acid anhydride in at least one organic solvent .
Results or Outcomes
The result is the production of 2-cyanoacetic acid anhydride .
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZKIHRZCJYSKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349529 |
Source


|
| Record name | tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
842112-53-2 |
Source


|
| Record name | tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)
